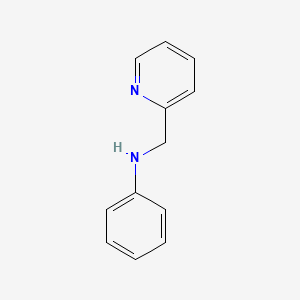

N-(piridin-2-ilmetil)anilina

Descripción general

Descripción

La Bencil(2-piridil)amina es un compuesto orgánico que presenta un grupo bencilo unido a una parte de 2-piridil-amina.

Aplicaciones Científicas De Investigación

La Bencil(2-piridil)amina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como ligando en la química de coordinación y como bloque de construcción en la síntesis orgánica.

Medicina: Se están llevando a cabo investigaciones sobre su posible uso en el desarrollo de fármacos, particularmente por su capacidad para interactuar con objetivos biológicos.

Mecanismo De Acción

El mecanismo por el cual la Bencil(2-piridil)amina ejerce sus efectos depende de su aplicación específica. En la química de coordinación, actúa como ligando, formando complejos con iones metálicos a través de sus átomos de nitrógeno. En sistemas biológicos, puede interactuar con enzimas o receptores, influyendo en su actividad a través de interacciones de unión .

Compuestos Similares:

2,2’-Dipiridil-amina: Similar en estructura pero con dos grupos piridilo.

Bencilamina: Carece del grupo piridilo, lo que la hace menos versátil en la química de coordinación.

Piridilmetilamina: Similar pero con diferente posición de los grupos piridilo y metilo.

Singularidad: La Bencil(2-piridil)amina es única debido a su combinación de un grupo bencilo y una parte de 2-piridil-amina, que proporciona reactividad y propiedades de unión distintas. Esto la hace particularmente valiosa en aplicaciones que requieren interacciones específicas con iones metálicos u objetivos biológicos .

Análisis Bioquímico

Biochemical Properties

N-(pyridin-2-ylmethyl)aniline plays a significant role in biochemical reactions, particularly in the detection of metal ions. It has been shown to act as an effective fluorescent probe for copper ions (Cu²⁺) in aqueous solutions . The compound exhibits high sensitivity and selectivity for copper ions over other metal ions, making it a valuable tool for studying copper-related biochemical processes. N-(pyridin-2-ylmethyl)aniline interacts with copper ions through coordination bonds, forming a stable complex that results in a measurable fluorescent signal. This interaction is crucial for detecting and quantifying copper ions in biological and environmental samples.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(pyridin-2-ylmethyl)aniline can change over time. The stability and degradation of the compound are important factors to consider when conducting long-term studies. N-(pyridin-2-ylmethyl)aniline has been shown to be stable under near-neutral pH conditions, which is advantageous for its use in biological samples . Its long-term effects on cellular function and potential degradation products need to be thoroughly investigated to ensure accurate and reliable results.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La Bencil(2-piridil)amina se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción del cloruro de bencilo con 2-aminopiridina en presencia de una base como hidróxido de sodio o carbonato de potasio. La reacción normalmente se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como etanol o acetonitrilo .

Métodos de Producción Industrial: En entornos industriales, la síntesis de Bencil(2-piridil)amina puede implicar procesos más escalables, como reacciones de flujo continuo o el uso de sistemas catalíticos para mejorar el rendimiento y la eficiencia. La elección del método depende de factores como el coste, la disponibilidad de materiales de partida y la pureza deseada del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Bencil(2-piridil)amina experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar los correspondientes N-óxidos u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir varios grupos funcionales en los anillos bencilo o piridilo.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.

Reducción: Hidrogenación catalítica o el uso de agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los agentes halogenantes, los agentes alquilantes y otros electrófilos se pueden utilizar en condiciones apropiadas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o arilo .

Comparación Con Compuestos Similares

2,2’-Dipyridylamine: Similar in structure but with two pyridyl groups.

Benzylamine: Lacks the pyridyl group, making it less versatile in coordination chemistry.

Pyridylmethylamine: Similar but with different positioning of the pyridyl and methyl groups.

Uniqueness: Benzyl(2-pyridyl)amine is unique due to its combination of a benzyl group and a 2-pyridylamine moiety, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets .

Actividad Biológica

N-(pyridin-2-ylmethyl)aniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(pyridin-2-ylmethyl)aniline has the molecular formula CHN. It consists of an aniline moiety attached to a pyridin-2-ylmethyl group. This structural arrangement enhances its interaction with various biological targets, including enzymes and receptors.

Biological Activity

- Antimicrobial Properties : Research indicates that N-(pyridin-2-ylmethyl)aniline exhibits antimicrobial activity. Its derivatives have been studied for their effectiveness against various bacterial strains, potentially serving as a basis for new antibiotics.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in targeting metal-Aβ species involved in Alzheimer's disease. Studies show that it can modulate Aβ aggregation and reduce neurotoxicity associated with metal ions .

- Inhibition of Mycobacterial Growth : N-(pyridin-2-ylmethyl)aniline derivatives have shown promise as inhibitors of Mycobacterium tuberculosis (M.tb). Structure-activity relationship (SAR) studies reveal that certain modifications can enhance their efficacy against this pathogen .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of N-(pyridin-2-ylmethyl)aniline against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Study 2: Anticancer Mechanism

In vitro experiments demonstrated that N-(pyridin-2-ylmethyl)aniline could disrupt Aβ aggregation pathways in neuronal cells. This disruption was linked to a reduction in reactive oxygen species (ROS) production, highlighting its potential as a neuroprotective agent.

Case Study 3: Mycobacterial Inhibition

A series of N-(pyridin-2-ylmethyl)aniline derivatives were synthesized and tested for their ability to inhibit M.tb growth. The most effective compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL, indicating strong antimycobacterial activity .

The biological activity of N-(pyridin-2-ylmethyl)aniline is largely attributed to its ability to interact with specific biological targets:

- Metal Ion Chelation : The pyridine ring facilitates metal ion binding, which is crucial for modulating Aβ aggregation.

- Receptor Binding : The aniline moiety enhances binding to various receptors, potentially influencing cell signaling pathways.

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCFXBBBKDOQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195810 | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4329-81-1 | |

| Record name | N-Phenyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpyridine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.